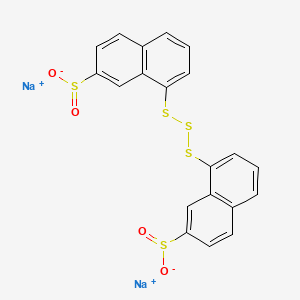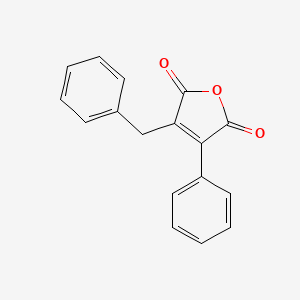![molecular formula C7H20As2Si B14494544 {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane CAS No. 64781-80-2](/img/structure/B14494544.png)
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane is a complex organoarsenic compound that features both arsenic and silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane typically involves the reaction of dimethylarsine with a silylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic and silicon oxides.
Reduction: Reduction reactions can convert the compound into simpler organoarsenic and organosilicon derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include various organoarsenic and organosilicon compounds. These products can be further utilized in different applications, ranging from materials science to pharmaceuticals.
Scientific Research Applications
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organoarsenic and organosilicon compounds. It is also studied for its unique reactivity and potential as a catalyst in various chemical reactions.
Biology: Research into the biological effects of this compound includes its potential use as a tool for studying arsenic and silicon metabolism in living organisms.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to arsenic and silicon imbalances.
Industry: this compound is used in the production of advanced materials, including semiconductors and specialized coatings.
Mechanism of Action
The mechanism of action of {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect pathways related to arsenic and silicon metabolism.
Comparison with Similar Compounds
Similar Compounds
Dimethylarsine: A simpler organoarsenic compound with similar reactivity but lacking the silicon component.
Trimethylsilylarsine: Another organoarsenic compound that includes a silicon atom but differs in its overall structure and reactivity.
Dimethylarsenic Acid: A related compound that is commonly used in biological and environmental studies.
Uniqueness
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane is unique due to its combination of arsenic and silicon atoms within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool for studying the interactions between arsenic and silicon in various contexts.
Properties
CAS No. |
64781-80-2 |
|---|---|
Molecular Formula |
C7H20As2Si |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
[dimethylarsanyl(dimethyl)silyl]methyl-dimethylarsane |
InChI |
InChI=1S/C7H20As2Si/c1-8(2)7-10(5,6)9(3)4/h7H2,1-6H3 |
InChI Key |
BMKIPZORHJZIQP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C[As](C)C)[As](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
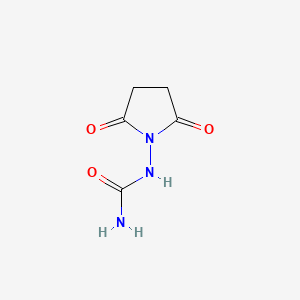
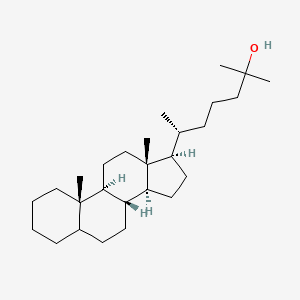
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
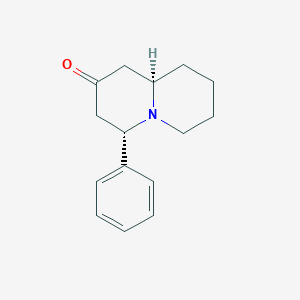
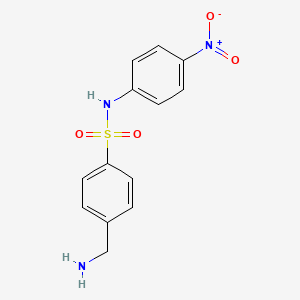

![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
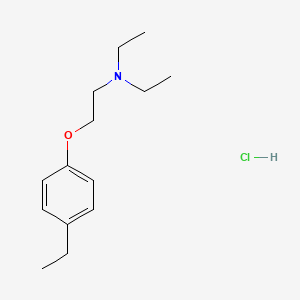

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
